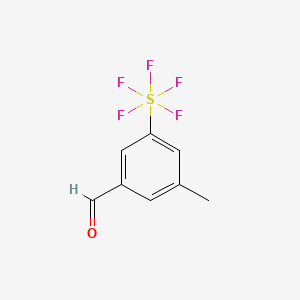

3-Methyl-5-(pentafluorosulfur)benzaldehyde

Description

3-Methyl-5-(pentafluorosulfur)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₅OS (inferred from structural analogs in , and 8). It features a benzaldehyde core substituted with a methyl group at the 3-position and a pentafluorosulfur (SF₅) group at the 5-position. The SF₅ group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a building block for synthesizing more complex fluorinated molecules .

Properties

IUPAC Name |

3-methyl-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCKIHKPQIVSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-5-(pentafluorosulfur)benzaldehyde is a unique aromatic aldehyde characterized by the presence of a pentafluorosulfur group, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H4F5OS

- Molecular Weight : 256.17 g/mol

- Structure : The compound features a methyl group and a pentafluorosulfur moiety attached to a benzaldehyde framework.

This compound exhibits biological activity primarily through its interactions with cellular components. The pentafluorosulfur group enhances the electrophilicity of the carbonyl carbon in the aldehyde, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including those linked to oxidative stress and inflammation.

- Cell Signaling Modulation : It can modulate cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. In vitro tests revealed significant inhibition of growth for pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | 35 |

Case Studies

-

Anticancer Activity in Animal Models

A study conducted on mice bearing MCF-7 xenografts showed that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for two weeks. -

Inflammation Modulation

In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physical properties of 3-Methyl-5-(pentafluorosulfur)benzaldehyde with analogous compounds:

Key Observations:

Electronic Effects :

- The SF₅ group in the target compound is more electronegative and bulkier than CF₃ or Cl substituents, leading to stronger deactivation of the aromatic ring. This reduces reactivity in electrophilic substitutions compared to analogs with weaker electron-withdrawing groups (e.g., CF₃) .

- The methyl group (CH₃) at the 3-position provides mild electron-donating effects, partially counteracting the SF₅ group’s deactivation .

Chromatographic Behavior

Evidence from chromatographic studies on benzaldehyde derivatives (e.g., ) suggests that substituents significantly influence retention times and selectivity:

- This compound is expected to exhibit longer retention times on reversed-phase columns (e.g., ODS) due to its high molecular weight and polarity compared to non-fluorinated analogs like benzaldehyde .

- In contrast, 3-Methyl-5-(trifluoromethyl)benzaldehyde (CF₃-substituted) may show shorter retention times due to reduced polarity and smaller size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.